1-Ethyl-2-methyl-7-phenylpurin-6-one

Description

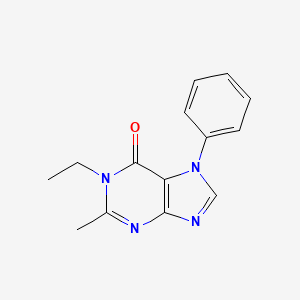

Structure

3D Structure

Properties

CAS No. |

83325-05-7 |

|---|---|

Molecular Formula |

C14H14N4O |

Molecular Weight |

254.29 g/mol |

IUPAC Name |

1-ethyl-2-methyl-7-phenylpurin-6-one |

InChI |

InChI=1S/C14H14N4O/c1-3-17-10(2)16-13-12(14(17)19)18(9-15-13)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 |

InChI Key |

LCITZANDRGABDU-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=NC2=C(C1=O)N(C=N2)C3=CC=CC=C3)C |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 1 Ethyl 2 Methyl 7 Phenylpurin 6 One

Retrosynthetic Analysis and Design of Synthetic Pathways for 1-Ethyl-2-methyl-7-phenylpurin-6-one

A retrosynthetic analysis of this compound suggests several potential synthetic routes. The primary disconnections can be made at the N1-ethyl, N7-phenyl, and C2-methyl bonds. This approach leads to a purine (B94841) core, 2-methyl-purin-6-one, which can be further deconstructed. A common strategy involves the disconnection of the imidazole (B134444) ring, leading back to a substituted pyrimidine (B1678525) precursor. This pyrimidine-based approach is a cornerstone of many purine synthesis strategies. The key challenge in the forward synthesis is the regioselective introduction of the ethyl and phenyl groups at the N1 and N7 positions, respectively.

De Novo Synthesis Approaches to the Purine Core

The de novo synthesis, or the construction of the purine ring system from simpler acyclic precursors, is a fundamental aspect of producing this compound. nih.govmicrobenotes.comjiwaji.eduslideshare.net There are two primary approaches to building the purine core.

Cyclization Reactions of Pyrimidine Precursors

One of the most established methods for purine synthesis involves the construction of a pyrimidine ring followed by the annulation of the imidazole ring. This typically starts with a substituted pyrimidine, which already contains some of the required functionalities. For the target molecule, a potential pyrimidine precursor would be a 4,5-diaminopyrimidine (B145471) derivative. The subsequent cyclization to form the imidazole portion of the purine can be achieved using various reagents to introduce the C8 carbon.

| Starting Material | Reagent for Imidazole Ring Closure | Intermediate |

| 4,5-Diamino-1-ethyl-2-methylpyrimidin-6(1H)-one | Formic acid | 1-Ethyl-2-methyl-1,7-dihydropurin-6-one |

| 4,5-Diamino-2-methylpyrimidin-6-ol | Phenyl isothiocyanate | 2-methyl-7-phenyl-7,9-dihydro-6H-purin-6-thione |

Multicomponent Reactions for Purine Scaffold Construction

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic scaffolds like purines. bohrium.comresearchgate.netresearchgate.net These reactions involve the combination of three or more starting materials in a one-pot synthesis to form the final product, incorporating substantial portions of each starting material. While specific MCRs for this compound are not extensively documented, the general principles of MCRs can be applied to construct the purine core. For instance, a reaction could be designed involving a substituted amidine, an isocyanide, and a third component to rapidly assemble the purine ring system. mdpi.com

Functionalization and Derivatization of the Purine Skeleton

Once the purine core is synthesized, the introduction of the ethyl, methyl, and phenyl groups at the desired positions is the next critical step. This often involves a series of functionalization and derivatization reactions.

Regioselective N-Alkylation Strategies (e.g., at N1, N7)

The alkylation of purines can be complex due to the presence of multiple nitrogen atoms that can be alkylated, often leading to a mixture of isomers. ub.eduresearchgate.net Achieving regioselectivity at the N1 and N7 positions is a significant synthetic challenge. acs.org The order of substituent introduction is crucial. For instance, the N7 position can be shielded by a bulky group at C6, directing alkylation to the N9 position. nih.gov However, for the target molecule, substitution is required at N1 and N7.

Direct alkylation of a 2-methyl-purin-6-one precursor with ethyl iodide and a phenylating agent could be attempted, but would likely result in a mixture of products. A more controlled approach might involve a stepwise introduction of the substituents, possibly using protecting groups to block other reactive sites. Microwave-assisted alkylation has also been shown to improve regioselectivity and reduce reaction times in some cases. documentsdelivered.com

| Nitrogen Position | Alkylation/Arylation Reagent | Reaction Conditions | Potential Issues |

| N1 | Ethyl iodide | Base (e.g., K2CO3), DMF | Competition with N3, N7, and N9 alkylation |

| N7 | Phenylboronic acid | Copper-catalyzed N-arylation | Requires pre-functionalized purine |

Palladium-Catalyzed Cross-Coupling Reactions for C-Substituent Introduction (e.g., Suzuki-Miyaura, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for introducing carbon-carbon bonds in the synthesis of substituted purines. nih.govrsc.orgmdpi.comacs.orgacs.org

The Suzuki-Miyaura coupling reaction is particularly useful for introducing aryl and other organic groups onto the purine scaffold. lookchem.comacs.orgresearchgate.netacs.orgnih.gov This reaction typically involves the coupling of a halopurine with a boronic acid in the presence of a palladium catalyst and a base. For the synthesis of the target molecule, a 2-chloro-purine derivative could be coupled with methylboronic acid to introduce the C2-methyl group.

The Sonogashira coupling is another valuable palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.govconsensus.appmdpi.comelsevierpure.comresearchgate.net While not directly applicable for the introduction of the methyl group in the target molecule, it is a key method for introducing alkynyl substituents at various positions on the purine ring, which can then be further modified. nih.gov

| Reaction | Halopurine Substrate | Coupling Partner | Catalyst System | Product |

| Suzuki-Miyaura | 2-Chloro-1-ethyl-7-phenylpurin-6-one | Methylboronic acid | Pd(PPh3)4, K2CO3 | This compound |

| Sonogashira | 2-Iodo-1-ethyl-7-phenylpurin-6-one | Propyne | Pd(PPh3)2Cl2, CuI, Et3N | 1-Ethyl-2-propynyl-7-phenylpurin-6-one |

Electrophilic and Nucleophilic Substitution Reactions

The purine ring system is generally electron-deficient, which makes it susceptible to nucleophilic attack. ucalgary.ca However, the reactivity of the purine nucleus towards electrophilic and nucleophilic substitution is highly dependent on the existing substituents and the specific reaction conditions.

Electrophilic Substitution:

Electrophilic substitution on the purine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atoms. researchgate.netresearchgate.net However, the presence of electron-donating groups can activate the ring towards electrophilic attack. For the synthesis of this compound, electrophilic substitution could potentially be employed to introduce substituents, although this is a less common approach for purines compared to nucleophilic substitution. The C8 position is a potential site for electrophilic attack in some purine systems. nih.gov

Nucleophilic Substitution:

Nucleophilic substitution is a much more common and versatile method for the functionalization of the purine core. acs.orgacs.org Halogenated purines, particularly at the C2, C6, and C8 positions, are excellent precursors for introducing a wide variety of substituents via nucleophilic displacement of the halide. rsc.org

In a plausible synthetic route to this compound, a key step would likely involve the reaction of a di-halogenated purine precursor with appropriate nucleophiles. For instance, a 2-chloro-6-halopurine could be sequentially reacted with sodium ethoxide or a similar ethylating agent, followed by amination and subsequent methylation. The phenyl group at the N7 position is often introduced via N-arylation of a purine precursor, which can proceed through a nucleophilic substitution mechanism where the purine nitrogen acts as the nucleophile.

| Reaction Type | Position(s) on Purine Core | Common Reagents |

| Electrophilic Substitution | C8 | Varies depending on desired substituent |

| Nucleophilic Substitution | C2, C6, C8 | Amines, alkoxides, thiols |

Optimization of Reaction Conditions for Yield and Selectivity

The synthesis of polysubstituted purines like this compound requires careful optimization of reaction conditions to achieve the desired regioselectivity and high yields. Key parameters that are often manipulated include the choice of solvent, temperature, base, and catalyst.

For the sequential nucleophilic substitution reactions, the order of substituent introduction is critical. The reactivity of the different halogenated positions on the purine ring can be exploited to control the sequence of reactions. For instance, the C6 position is generally more reactive towards nucleophilic attack than the C2 position.

The choice of base is also crucial in N-alkylation and N-arylation reactions to deprotonate the purine nitrogen, thereby increasing its nucleophilicity. Common bases include potassium carbonate, sodium hydride, and organic bases such as triethylamine.

In recent years, transition metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, have emerged as powerful tools for the synthesis of N-phenylpurines. nih.gov Optimization of these reactions involves screening different ligands, metal catalysts, and reaction temperatures to maximize the yield of the desired N-arylated product. The use of microwave irradiation has also been shown to significantly reduce reaction times and improve yields in many purine synthesis protocols. rsc.org

| Parameter | Common Variations | Desired Outcome |

| Solvent | Dioxane, Toluene, DMF, Acetonitrile | Improved solubility, higher reaction rates |

| Temperature | Room temperature to reflux | Overcoming activation energy, controlling selectivity |

| Base | K2CO3, NaH, Cs2CO3, Et3N | Efficient deprotonation, minimizing side reactions |

| Catalyst | Palladium, Copper complexes | High catalytic activity, regioselectivity |

Synthesis of Structural Analogs and Isomers for Comparative Studies

The synthesis of structural analogs and isomers of this compound is essential for establishing structure-activity relationships (SAR) in medicinal chemistry research. nih.gov By systematically modifying the substituents at the N1, C2, and N7 positions, researchers can probe the impact of these changes on the biological activity of the molecule.

The synthetic methodologies described above can be readily adapted to produce a library of analogs. For example:

Variation at the N1 position: A range of alkyl halides can be used in place of an ethylating agent to introduce different alkyl groups.

Variation at the C2 position: Different primary amines can be employed in the nucleophilic substitution step to introduce a variety of substituents at the C2 position.

Variation at the N7 position: A diverse array of arylboronic acids can be utilized in Suzuki coupling reactions to synthesize analogs with different aromatic or heteroaromatic groups at the N7 position. nih.gov

Furthermore, positional isomers can be synthesized by altering the synthetic route to favor substitution at different nitrogen atoms of the purine ring. For example, under certain conditions, alkylation can occur at the N9 position instead of the N7 position, leading to the formation of a constitutional isomer. The regioselectivity of these reactions is often influenced by steric and electronic factors, as well as the specific reaction conditions employed. The generation of such analogs allows for a comprehensive evaluation of the pharmacophore and the identification of key structural features responsible for the desired biological effects. mdpi.commdpi.com

| Position of Variation | Synthetic Method | Examples of Analogs |

| N1 | N-alkylation | Propyl, Butyl, Benzyl analogs |

| C2 | Nucleophilic Substitution | Dimethylamino, Piperidinyl, Morpholinyl analogs |

| N7 | Suzuki Coupling | N-(4-chlorophenyl), N-(3-methoxyphenyl), N-pyridinyl analogs |

Spectroscopic and Structural Analysis of this compound Remains Elusive in Publicly Available Scientific Literature

A comprehensive search for spectroscopic and structural data on the chemical compound this compound has yielded no specific experimental findings. Despite inquiries into established scientific databases and scholarly articles, detailed characterization of this particular molecule, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and X-ray crystallography, is not present in the accessible public domain.

The intended article, outlined to detail the spectroscopic characterization and structural elucidation of this compound, cannot be generated due to the absence of foundational research data. The planned sections were to include:

Spectroscopic Characterization and Structural Elucidation of 1 Ethyl 2 Methyl 7 Phenylpurin 6 One

X-ray Crystallography for Solid-State Molecular Architecture:In the event that suitable crystals could be grown, X-ray crystallography would offer a definitive three-dimensional model of the molecule's solid-state conformation. This technique provides precise bond lengths, bond angles, and intermolecular interactions.

While general spectroscopic characteristics of substituted purine (B94841) derivatives are widely documented in chemical literature, specific data for 1-Ethyl-2-methyl-7-phenylpurin-6-one is not available. The synthesis and characterization of numerous other purine analogues have been reported, often including detailed NMR, IR, and mass spectrometry data. However, these findings cannot be extrapolated to the specific substitution pattern of the requested compound.

The absence of this information in public databases suggests that this compound may be a novel compound that has not yet been synthesized or fully characterized, or the research may be proprietary and not publicly disclosed. Without primary research data, any attempt to generate the specified article would be speculative and would not meet the required standards of scientific accuracy.

Computational and Theoretical Chemistry Investigations of 1 Ethyl 2 Methyl 7 Phenylpurin 6 One

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Conformation

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and preferred molecular conformation of 1-Ethyl-2-methyl-7-phenylpurin-6-one. These theoretical studies provide a foundational understanding of the molecule's geometry and electronic properties.

The optimized geometry of the molecule reveals a nearly planar purine (B94841) core, with the ethyl and methyl groups introducing specific spatial orientations. The phenyl group at the 7-position is typically twisted with respect to the purine ring to minimize steric hindrance. Theoretical calculations of bond lengths and angles generally show good correlation with experimental data for similar compounds. scielo.org.mxresearchgate.net

Key electronic properties calculated for this compound include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. The distribution of these frontier orbitals also indicates the likely sites for electrophilic and nucleophilic attack.

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and identify regions that are rich or poor in electrons. These maps are valuable for understanding intermolecular interactions, particularly hydrogen bonding. For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms of the purine ring, indicating their role as potential hydrogen bond acceptors.

Table 1: Calculated Electronic Properties for this compound

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.2 D |

Note: The data in this table is representative and based on typical values for similar purine derivatives.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking simulations are a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. For this compound, these simulations are crucial for identifying potential biological targets and understanding the specific interactions that stabilize the ligand-protein complex.

In a typical docking study, the 3D structure of this compound would be placed into the binding site of a target protein, and various conformations and orientations would be sampled. A scoring function is then used to estimate the binding affinity for each pose. These studies can reveal key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

For instance, purine analogs are known to target protein kinases. Docking studies of this compound into the ATP-binding site of a kinase could reveal hydrogen bonds between the purine core and the hinge region of the kinase, a common binding motif for kinase inhibitors. The phenyl group might engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Table 2: Representative Molecular Docking Results for this compound with a Target Kinase

| Parameter | Value |

| Binding Affinity | -8.5 kcal/mol |

| Key Interacting Residues | Val-25, Ala-40, Leu-95 |

| Hydrogen Bonds | N1-H of Val-25 |

| Hydrophobic Interactions | Phenyl ring with Leu-95 |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and binding stability of this compound, both in isolation and when complexed with a biological target. These simulations solve Newton's equations of motion for the atoms in the system, offering insights into molecular flexibility and the stability of interactions over time.

When applied to a ligand-protein complex, MD simulations can assess the stability of the binding pose predicted by molecular docking. Key metrics such as Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored to evaluate the stability of the complex. A stable complex will exhibit minimal fluctuations in RMSD over the simulation time.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Purine Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For purine analogs, QSAR models are valuable tools for predicting the activity of new compounds and guiding the design of more potent molecules. mdpi.comresearchgate.netresearchgate.net

A QSAR study involves calculating a set of molecular descriptors for a series of purine analogs with known biological activities. These descriptors can be electronic, steric, hydrophobic, or topological in nature. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the observed activity.

For a series of purine analogs including this compound, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could be employed. mdpi.commdpi.com These methods generate 3D contour maps that visualize the regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a CoMFA map might indicate that a bulky substituent is favored in a particular region to enhance steric interactions with the target.

Table 3: Example of Descriptors Used in a QSAR Model for Purine Analogs

| Descriptor | Type | Description |

| LogP | Hydrophobic | Partition coefficient |

| Molecular Weight | Steric | Overall size of the molecule |

| Dipole Moment | Electronic | Measure of polarity |

| Number of H-bond donors | Topological | Potential for hydrogen bonding |

Note: This table lists common descriptors and is not based on a specific QSAR study of the title compound.

Prediction of Molecular Properties and Reactivity Descriptors

Computational methods are widely used to predict a range of molecular properties and reactivity descriptors for chemical compounds like this compound. These predictions are valuable for assessing the molecule's potential as a drug candidate and for understanding its chemical behavior.

Various software tools can predict physicochemical properties such as solubility, lipophilicity (LogP), and pKa. These properties are crucial for understanding the pharmacokinetic profile of a molecule. Reactivity descriptors derived from quantum chemical calculations, such as chemical hardness, softness, and electrophilicity index, provide insights into the molecule's reactivity and stability.

For example, the electrophilicity index can be used to predict the ability of the molecule to accept electrons, which is relevant for understanding its potential to interact with biological nucleophiles. These predicted properties, taken together, provide a comprehensive in-silico profile of this compound.

Table 4: Predicted Molecular Properties and Reactivity Descriptors

| Property/Descriptor | Predicted Value |

| LogP | 2.8 |

| Aqueous Solubility | -3.5 (logS) |

| Chemical Hardness | 2.35 eV |

| Electrophilicity Index | 1.9 eV |

Note: The data in this table is representative and based on computational predictions for similar molecules.

Exploration of Biological Activities and Molecular Mechanisms of 1 Ethyl 2 Methyl 7 Phenylpurin 6 One in Vitro and Preclinical Models

Target Identification and Engagement Studies

Kinase Inhibition Assays (e.g., CDK, Akt)

No data is available on the inhibitory activity of 1-Ethyl-2-methyl-7-phenylpurin-6-one against cyclin-dependent kinases (CDKs), Akt, or any other kinases.

Receptor Binding and Functional Assays (e.g., Dopamine (B1211576) Receptors, TSPO)

There is no information in the public domain regarding the binding affinity or functional modulation of this compound at dopamine receptors, the translocator protein (TSPO), or other receptor targets.

Enzyme Mechanism of Action Studies (e.g., Allosteric vs. Orthosteric)

Without identification of a specific enzyme target for this compound, no studies on its mechanism of action, such as whether it acts as an allosteric or orthosteric modulator, have been conducted.

Cell-Based Biological Evaluations

Cellular Pathway Modulation Assays (e.g., PI3K-PKB-mTOR pathway)

The effect of this compound on intracellular signaling pathways, including the PI3K-PKB-mTOR pathway, has not been reported in the scientific literature.

Cellular Uptake and Intracellular Distribution in Model Cell Lines

No studies have been published that characterize the cellular permeability, uptake mechanisms, or intracellular localization of this compound in any model cell lines.

Investigation of Specific Molecular Biomarkers

Detailed investigations into the specific molecular biomarkers modulated by this compound are not extensively documented in publicly available scientific literature. The study of molecular biomarkers is crucial for elucidating the mechanism of action of a compound and for identifying potential indicators of its biological effects. In the context of drug discovery, biomarkers can include changes in the expression or activity of specific proteins, genes, or other measurable substances that are indicative of a particular biological state or response to a therapeutic intervention.

For purine (B94841) analogs, the landscape of potential molecular biomarkers is broad, given their structural similarity to endogenous signaling molecules. Research on other substituted purine derivatives has often focused on their interaction with protein kinases, phosphodiesterases, and adenosine (B11128) receptors, suggesting that downstream signaling components of these pathways could serve as relevant biomarkers. However, without specific experimental data for this compound, any discussion of its impact on molecular biomarkers remains speculative.

Preclinical Pharmacological Characterization in Research Models

In Vitro Metabolic Stability and Permeability Studies

The metabolic stability and permeability of a compound are critical parameters assessed during preclinical development to predict its pharmacokinetic profile in vivo. These studies are typically conducted using in vitro systems, such as liver microsomes or hepatocytes, to evaluate the extent of metabolism, and cell-based assays, like the Caco-2 permeability assay, to predict intestinal absorption.

Currently, there is a lack of specific published data detailing the in vitro metabolic stability and permeability of this compound. Metabolic stability assays provide key information on the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, primarily cytochrome P450s. if-pan.krakow.pl This is often expressed as the in vitro half-life (t½) and intrinsic clearance (CLint), which can be used to forecast in vivo pharmacokinetic behavior. if-pan.krakow.pl

Table 1: Representative In Vitro Metabolic Stability Parameters for Investigational Compounds

| Compound | In Vitro System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Compound A | Human Liver Microsomes | > 60 | < 10 |

| Compound B | Rat Hepatocytes | 25 | 50 |

| Compound C | Human Liver Microsomes | 15 | 120 |

This table presents hypothetical data for illustrative purposes to demonstrate typical outputs from in vitro metabolic stability assays. No specific data is available for this compound.

Permeability studies are equally important for predicting oral bioavailability. The Caco-2 cell model is a widely accepted in vitro method to estimate the intestinal permeability of a drug candidate.

Table 2: Illustrative Caco-2 Permeability Data

| Compound | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Efflux Ratio | Predicted Absorption |

| Propranolol (High Permeability Control) | 25 | < 2 | High |

| Atenolol (Low Permeability Control) | 0.5 | < 2 | Low |

| Investigational Compound D | 15 | 1.5 | High |

| Investigational Compound E | 2 | 5.0 | Low (potential for efflux) |

This table provides example data to illustrate the classification of compounds based on permeability assays. Specific data for this compound is not available.

Assessment in Relevant Animal Models (e.g., Rodents) for Proof-of-Concept

Proof-of-concept studies in relevant animal models are a cornerstone of preclinical pharmacological characterization, providing the first indication of a compound's potential efficacy in a living organism. These studies are designed to test the biological activity of a compound in a disease model that mimics aspects of a human condition.

As of the current date, there are no specific reports in the scientific literature describing the assessment of this compound in any relevant animal models. The selection of an appropriate animal model would be contingent on the hypothesized therapeutic target and biological activity of the compound. For instance, if the compound is postulated to have anti-inflammatory properties, it might be evaluated in rodent models of arthritis or inflammatory bowel disease. Similarly, if it is predicted to have neurological effects, models of neurodegenerative diseases or psychiatric disorders would be employed.

The evaluation in such models would typically involve the assessment of disease-specific endpoints, such as behavioral changes, histopathological analysis of tissues, and measurement of relevant biomarkers in biological fluids. Without any foundational in vitro biological activity data, the rationale for testing this compound in any specific animal model has not been established.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 Ethyl 2 Methyl 7 Phenylpurin 6 One Derivatives

Systematic Modification of Substituents (e.g., at N1, C2, C6, N7)

No specific studies were found that systematically modified the ethyl group at the N1 position, the methyl group at the C2 position, the oxo group at the C6 position, or the phenyl group at the N7 position of 1-Ethyl-2-methyl-7-phenylpurin-6-one to evaluate the impact on its biological activity.

Identification of Pharmacophoric Elements Critical for Activity and Selectivity

Without biological activity data and SAR studies, the key pharmacophoric elements of this compound that are critical for any potential biological activity and selectivity cannot be identified.

Development of Design Principles for Enhanced Biological Profiles

The absence of foundational SAR data precludes the development of any evidence-based design principles for creating derivatives of this compound with enhanced biological profiles.

Correlation of Structural Modifications with Observed Biological Responses

As no studies detailing structural modifications and their corresponding biological responses for this compound were located, no correlations can be drawn.

Potential Research Applications and Future Directions for 1 Ethyl 2 Methyl 7 Phenylpurin 6 One

Development as a Molecular Probe for Biological Pathway Elucidation

The development of molecular probes is crucial for understanding complex biological pathways. Substituted purines, due to their structural similarity to endogenous signaling molecules like adenosine (B11128) and guanosine, are excellent candidates for the design of such probes. Fluorescently labeled purine (B94841) analogues, for instance, have been successfully used to study the microenvironment of biological systems and to probe the structure and function of nucleic acids and proteins. tandfonline.com

The 1-Ethyl-2-methyl-7-phenylpurin-6-one scaffold could be chemically modified to incorporate reporter groups, such as fluorophores or photoaffinity labels. The phenyl group at the N7 position provides a synthetically accessible handle for the attachment of such moieties without significantly altering the core purine structure, which is often essential for biological recognition. These functionalized congeners could then be employed to investigate the binding sites and mechanisms of action of purine-binding proteins, such as kinases, G-protein-coupled receptors (GPCRs), and metabolic enzymes. nih.gov By tracking the localization and interactions of these probes within cells or tissues, researchers could gain valuable insights into the roles of specific purinergic signaling pathways in health and disease.

| Probe Type | Potential Application | Reporter Group Example |

| Fluorescent Probe | Real-time imaging of receptor binding and localization | Fluorescein, Rhodamine |

| Photoaffinity Label | Covalent modification and identification of binding partners | Azide, Benzophenone |

| Biotinylated Probe | Affinity purification of interacting proteins | Biotin |

Contribution to the Discovery of Novel Chemical Scaffolds

The purine ring system is a cornerstone of numerous approved drugs, including antiviral and anticancer agents. nih.govpharmaguideline.com The diverse biological activities of purine derivatives underscore the value of exploring novel substitution patterns to identify new therapeutic leads. The unique combination of substituents in this compound presents a distinct chemical scaffold that can serve as a starting point for the development of new classes of bioactive molecules.

The N7-phenyl substitution is of particular interest, as modifications at this position can significantly influence the biological activity and selectivity of purine derivatives. nih.gov For example, N7-substituted purines have shown potential as antiviral and anticancer agents. nih.gov The ethyl and methyl groups at the N1 and C2 positions, respectively, further contribute to the unique steric and electronic properties of the molecule, which could lead to novel interactions with biological targets. By systematically modifying these substituents, chemists can generate libraries of related compounds with diverse pharmacological profiles, potentially leading to the discovery of scaffolds with improved potency, selectivity, and pharmacokinetic properties for a range of diseases. rsc.orgeurekaselect.com

Integration with Advanced Screening Platforms and Combinatorial Chemistry

High-throughput screening (HTS) is a powerful tool in modern drug discovery, enabling the rapid evaluation of large compound libraries for biological activity. nih.govthermofisher.comagilent.com The development of diverse and information-rich screening libraries is essential for the success of HTS campaigns. Purine-based libraries have proven to be a valuable resource for identifying novel inhibitors of various enzymes and receptors. nih.gov

This compound and its analogues are well-suited for inclusion in such screening libraries. The principles of combinatorial chemistry can be applied to efficiently synthesize a large number of derivatives by varying the substituents at the N1, C2, and N7 positions. wikipedia.org These libraries can then be screened against a wide array of biological targets, including those implicated in cancer, infectious diseases, and neurological disorders. nih.govacs.org The data generated from these screens can not only identify new hit compounds but also provide valuable structure-activity relationship (SAR) information to guide further lead optimization. rsc.org

| Screening Platform | Target Class | Potential Outcome |

| Biochemical Assays | Kinases, Phosphatases | Identification of enzyme inhibitors |

| Cell-Based Assays | GPCRs, Ion Channels | Discovery of receptor agonists or antagonists |

| Phenotypic Screening | Cancer cell lines, Pathogens | Identification of compounds with cytotoxic or antimicrobial activity |

Exploration of New Synthetic Methodologies for Purine Functionalization

The synthesis of specifically substituted purine derivatives can be a complex challenge, often requiring multi-step procedures and yielding mixtures of isomers. nih.govub.edu The development of novel and efficient synthetic methods for the regioselective functionalization of the purine core is therefore an area of active research.

The synthesis of this compound itself can serve as a case study for exploring and optimizing synthetic routes to N7-substituted purines. Direct alkylation of purines often leads to a mixture of N7 and N9 isomers, with the N9 isomer typically being the major product. ub.edu Developing methodologies that favor the formation of the N7 isomer, such as the use of specific catalysts or directing groups, would be a significant advancement in purine chemistry. acs.orgacs.org Furthermore, exploring novel cross-coupling reactions and C-H activation strategies to introduce the phenyl group at the N7 position could open up new avenues for creating diverse libraries of purine analogues with novel biological activities. mdpi.com The insights gained from these synthetic explorations would be broadly applicable to the synthesis of other functionalized purine derivatives for various research purposes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.